Cas no 1260763-24-3 (Ethyl 2-cyano-4,5-dichlorobenzoate)

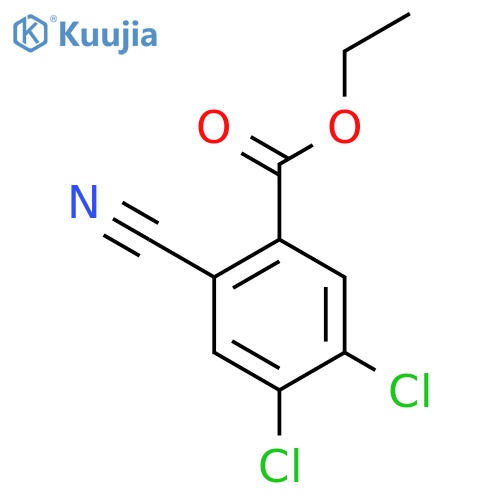

1260763-24-3 structure

商品名:Ethyl 2-cyano-4,5-dichlorobenzoate

CAS番号:1260763-24-3

MF:C10H7Cl2NO2

メガワット:244.074080705643

CID:4947202

Ethyl 2-cyano-4,5-dichlorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-4,5-dichlorobenzoate

-

- インチ: 1S/C10H7Cl2NO2/c1-2-15-10(14)7-4-9(12)8(11)3-6(7)5-13/h3-4H,2H2,1H3

- InChIKey: DIEYIIGRPRIYKY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(C#N)=C(C(=O)OCC)C=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3.1

Ethyl 2-cyano-4,5-dichlorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018406-250mg |

Ethyl 2-cyano-4,5-dichlorobenzoate |

1260763-24-3 | 97% | 250mg |

$484.80 | 2023-09-03 | |

| Alichem | A015018406-1g |

Ethyl 2-cyano-4,5-dichlorobenzoate |

1260763-24-3 | 97% | 1g |

$1519.80 | 2023-09-03 | |

| Alichem | A015018406-500mg |

Ethyl 2-cyano-4,5-dichlorobenzoate |

1260763-24-3 | 97% | 500mg |

$815.00 | 2023-09-03 |

Ethyl 2-cyano-4,5-dichlorobenzoate 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

1260763-24-3 (Ethyl 2-cyano-4,5-dichlorobenzoate) 関連製品

- 1189426-16-1(Sulfadiazine-13C6)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量